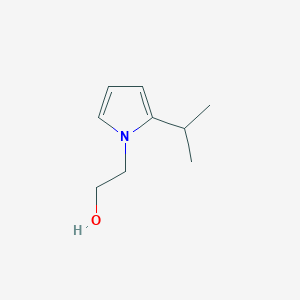
2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol, also known as IPPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyrrole, a heterocyclic organic compound, and is known for its unique structure and properties.
Wirkmechanismus
The mechanism of action of 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol is not yet fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways in cancer cells and reducing inflammation in the body. 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
Biochemische Und Physiologische Effekte
2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the proliferation of cancer cells. Additionally, 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol has been shown to reduce inflammation in the body and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol in lab experiments is its high potency and specificity, which allows for targeted effects on cancer cells and other biological processes. However, one limitation is that further research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol. One area of interest is its potential use in combination with other anti-cancer agents to enhance their effectiveness. Additionally, further research is needed to determine the optimal dosage and administration of 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol for different applications. Finally, more studies are needed to explore the potential use of 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol in treating other diseases, such as neurodegenerative disorders and autoimmune diseases.
Synthesemethoden
2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol can be synthesized using a variety of methods, including the reaction of isopropylamine with 2-bromoethanol, followed by cyclization with sodium hydride. Another method involves the reaction of 2-pyrrolecarboxaldehyde with isopropyl alcohol in the presence of a catalyst. Both methods have been used successfully to produce high yields of 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol.
Wissenschaftliche Forschungsanwendungen
2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-cancer properties, inhibiting the growth of various cancer cells, including breast cancer, lung cancer, and melanoma. Additionally, 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol has been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
Eigenschaften
CAS-Nummer |
133527-28-3 |
|---|---|
Produktname |
2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol |
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
2-(2-propan-2-ylpyrrol-1-yl)ethanol |
InChI |
InChI=1S/C9H15NO/c1-8(2)9-4-3-5-10(9)6-7-11/h3-5,8,11H,6-7H2,1-2H3 |
InChI-Schlüssel |
MEEZIVGHNGARRZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CN1CCO |
Kanonische SMILES |
CC(C)C1=CC=CN1CCO |
Synonyme |
1H-Pyrrole-1-ethanol,2-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



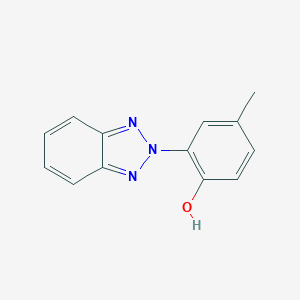
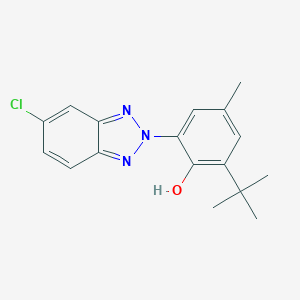
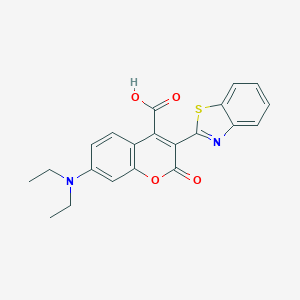
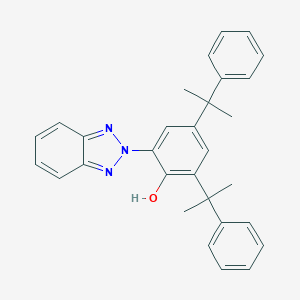
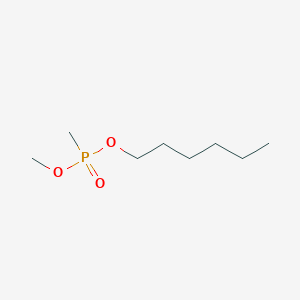
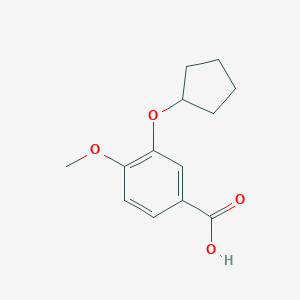
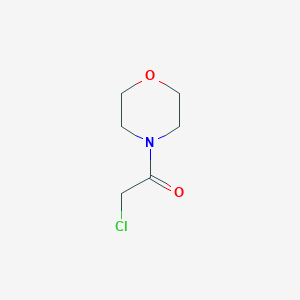
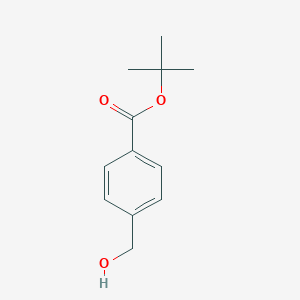
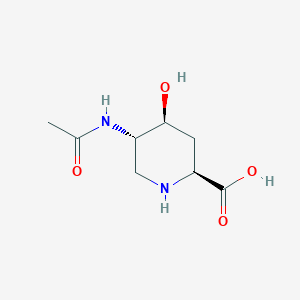
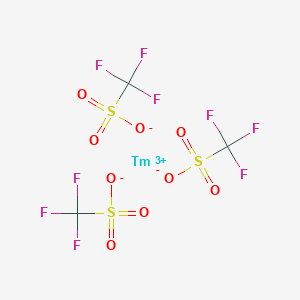
![2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B141683.png)
![4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide](/img/structure/B141685.png)
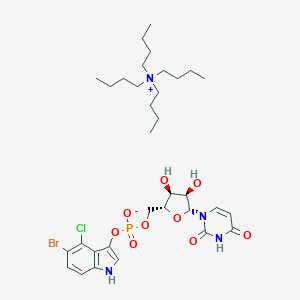
![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B141690.png)